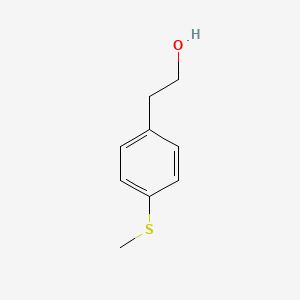
4-(Methylthio)phenethyl alcohol
描述
“4-(Methylthio)phenethyl alcohol” is an organic compound with the molecular formula C9H12OS . It is also known as 4-(Methylthio)benzyl alcohol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a methylthio (CH3-S-) group and a phenethyl alcohol group attached .Chemical Reactions Analysis
Alcohols, including “this compound”, can undergo a wide range of spontaneous chemical reactions due to the cleavage of the C-O bond and O-H bond . They can undergo oxidation in the presence of an oxidizing agent to produce aldehydes and ketones .Physical And Chemical Properties Analysis
Alcohols generally have higher boiling points compared to hydrocarbons of comparable molar mass due to the presence of intermolecular hydrogen bonding between hydroxyl groups of alcohol molecules . The solubility of alcohol in water is governed by the hydroxyl group present .作用机制
Target of Action
(strain ATCC 27551) . This enzyme plays a crucial role in the metabolism of organophosphorus compounds.
Mode of Action
For instance, Phenylethyl alcohol, a structurally similar compound, is known to act as an antimicrobial, antiseptic, and disinfectant . It’s plausible that 4-(Methylthio)phenethyl alcohol might share some of these properties.
Biochemical Pathways
It’s known that aromatic alcohols like phenylethyl alcohol can influence the production of various aromatic esters, alcohols, and terpenes . These compounds are often involved in flavor and aroma production, suggesting that this compound might have similar effects.
Result of Action
Given its structural similarity to phenylethyl alcohol, it’s plausible that it might share some of its antimicrobial, antiseptic, and disinfectant properties .
实验室实验的优点和局限性
MPEA has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and has been found to possess various biological activities, making it a promising candidate for use in drug discovery and development. However, the limitations of MPEA include its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of MPEA. One potential area of research is the development of MPEA-based drugs for the treatment of various diseases, including cancer and inflammatory conditions. Additionally, further studies are needed to fully elucidate the mechanism of action of MPEA and its potential interactions with other drugs. Finally, the synthesis of novel derivatives of MPEA may lead to the development of compounds with improved pharmacological properties.
In conclusion, MPEA is a promising compound with various biological activities that make it a potential candidate for use in drug discovery and development. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
科学研究应用
MPEA has been the subject of various scientific studies due to its potential applications in drug discovery and development. The compound has been found to possess anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for use in the treatment of various diseases.
安全和危害
属性
IUPAC Name |
2-(4-methylsulfanylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5,10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFNPBXIECQOSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375018 | |
| Record name | 2-(4-methylsulfanylphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81227-89-6 | |
| Record name | 2-(4-methylsulfanylphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B3387268.png)
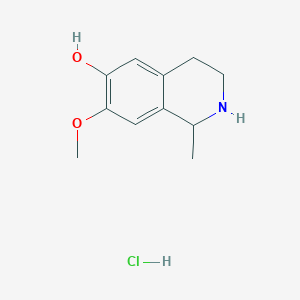
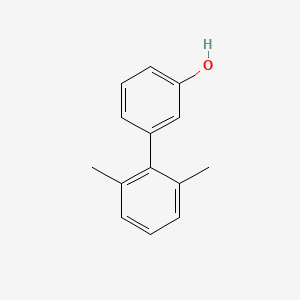

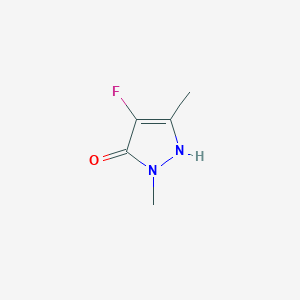


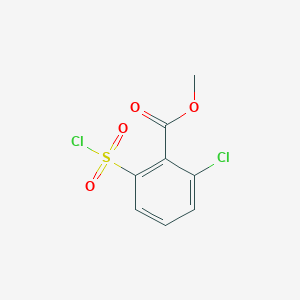
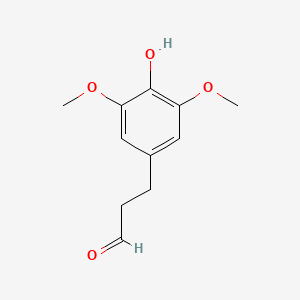
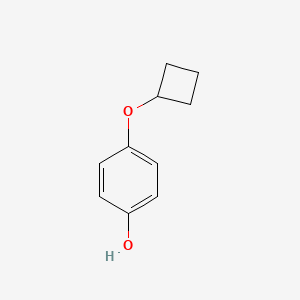
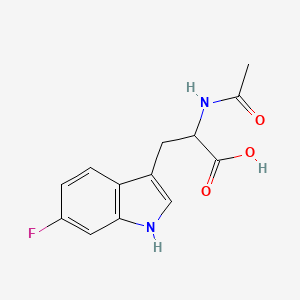
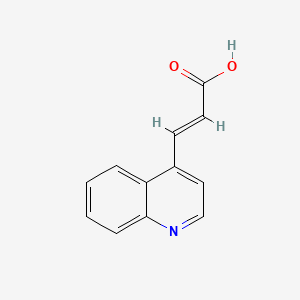
![4-[(4-Fluorophenyl)methoxy]piperidine](/img/structure/B3387336.png)
